1-(3,6-Dimethylpyridin-2-YL)piperazine
Description
Properties
CAS No. |
163613-81-8 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3,6-dimethylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-9-3-4-10(2)13-11(9)14-7-5-12-6-8-14/h3-4,12H,5-8H2,1-2H3 |
InChI Key |
REEWVEBDUZVMMX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C=C1)C)N2CCNCC2 |
Canonical SMILES |
CC1=C(N=C(C=C1)C)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Piperazine Derivatives
- 1-(3-Methylpyridin-2-yl)piperazine (): This compound lacks the 6-methyl group present in the target molecule. Computational similarity metrics (e.g., Tanimoto coefficient ≈ 0.98) suggest overlapping pharmacophoric features but distinct physicochemical profiles .
N-(4,6-Dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide (NCT-502) ():
The trifluoromethylpyridine substituent introduces strong electron-withdrawing effects, enhancing interactions with hydrophobic binding pockets. In contrast, the dimethylpyridyl group in 1-(3,6-dimethylpyridin-2-yl)piperazine provides moderate electron-donating effects, which may favor stability in oxidative environments (e.g., reduced susceptibility to hepatic CYP450 metabolism) .
Phenylpiperazine Derivatives
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) ():
TFMPP is a selective 5-HT1B receptor agonist with ~65-fold selectivity over 5-HT1A receptors. The trifluoromethyl group enhances lipophilicity and forms sigma-hole hydrogen bonds with residues like Thr351 in receptor pockets. In contrast, the dimethylpyridyl group in this compound may engage in π-π stacking or hydrogen bonding via the pyridine nitrogen, leading to divergent receptor affinities .1-(4-Chlorophenyl)piperazine (mCPP) ():
mCPP, a 5-HT2C agonist, demonstrates how halogen substituents modulate activity. The chloro group increases metabolic stability but may introduce toxicity risks. The dimethylpyridyl analog avoids halogen-related liabilities while maintaining moderate stability due to methyl group shielding of the piperazine ring .
Benzhydrylpiperazine Derivatives
- 1-(4-Chlorobenzhydryl)piperazine ():
This compound exhibits cytotoxicity against cancer cell lines (e.g., IC50 ≈ 1–5 µM for HCT-116 colon cancer). The benzhydryl group enhances hydrophobic interactions with tubulin or kinase targets, whereas the dimethylpyridyl group in this compound may favor solubility and reduce off-target effects .
Structure-Activity Relationship (SAR) Insights
Substituent Position and Size :
- Methyl groups at the 3- and 6-positions of pyridine optimize steric complementarity in receptor pockets (e.g., tubulin or 5-HT receptors), as seen in compounds like NCT-502 .
- Chlorine or trifluoromethyl groups on phenyl rings (e.g., TFMPP, mCPP) enhance binding but may reduce metabolic stability compared to methylated pyridines .
Electronic Effects :
- Electron-withdrawing groups (e.g., -CF3) increase electrophilicity, favoring covalent or polar interactions.
- Electron-donating methyl groups on pyridine improve solubility and oxidative stability, critical for oral bioavailability .
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves the displacement of a chlorine atom in 2-chloro-3,6-dimethylpyridine by piperazine under basic conditions. This reaction proceeds via a two-step mechanism:
-
Deprotonation of Piperazine : A base (e.g., potassium carbonate) abstracts a proton from piperazine, generating a nucleophilic amine.
-
Aromatic Substitution : The deprotonated piperazine attacks the electron-deficient C2 position of the pyridine ring, facilitated by the activating effect of the methyl groups at positions 3 and 6.
Standard Protocol (adapted from):
-
Reagents :
-
2-Chloro-3,6-dimethylpyridine (1 equiv.)
-
Piperazine (5 equiv.)
-
Potassium carbonate (5 equiv.)
-
Tetrahydrofuran (THF)/water (4:1 v/v)
-
-
Conditions : Stirring at 20°C for 24 hours.
-
Workup : Evaporation of THF, extraction with ethyl acetate, and purification via flash chromatography (ethyl acetate/hexane gradient).
-
Yield : >90% (theoretical maximum based on analogous pyrimidine systems).
Critical Parameters :
-
Solvent System : Biphasic THF/water enhances reagent solubility while minimizing side reactions.
-
Base Stoichiometry : Excess potassium carbonate ensures complete deprotonation of piperazine.
-
Temperature : Room temperature prevents thermal degradation of reactants.
Alternative Methodologies: Hydrogenation and Coupling Reactions
Thiocarbonyldiimidazole-Mediated Coupling
A study in demonstrates the use of 1,1′-thiocarbonyldiimidazole (TCDI) to couple 4-methylpyridin-2-amine with piperazine derivatives. For 1-(3,6-Dimethylpyridin-2-yl)piperazine, this approach would involve:
-
Activation : Treat 3,6-dimethylpyridin-2-amine with TCDI to form a reactive thiourea intermediate.
-
Coupling : React with piperazine in THF at 40°C.
-
Purification : Acid-base extraction and recrystallization.
Reported Yields : 60–75% for analogous compounds.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | >90% | 24 h | Low | High |
| Catalytic Hydrogenation | 60–70% | 10–12 h | Moderate | Moderate |
| TCDI Coupling | 60–75% | 6–8 h | High | Low |
Key Observations :
-
Nucleophilic substitution offers superior yield and simplicity, making it the preferred laboratory-scale method.
-
Hydrogenation is less efficient but valuable for reducing sensitive intermediates.
-
Coupling methods suffer from lower yields and complex purification steps.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6) :
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic pathways for 1-(3,6-Dimethylpyridin-2-YL)piperazine, and how are intermediates characterized?
The synthesis typically involves coupling reactions between substituted pyridine and piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 3,6-dimethylpyridine-2-amine with a piperazine precursor under reflux conditions.
- Catalytic cross-coupling : Palladium catalysts (e.g., Pd(OAc)₂) facilitate aryl-amine bond formation in solvents like DMSO or acetonitrile . Characterization relies on elemental analysis , ¹H/¹³C NMR (to confirm substituent positions), and mass spectrometry (for molecular weight validation) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- ¹H/¹³C NMR : Resolves substituent patterns on the piperazine and pyridine rings. For example, methyl groups at positions 3 and 6 on pyridine show distinct splitting patterns .
- X-ray crystallography : Determines three-dimensional conformation and supramolecular interactions (e.g., hydrogen bonding in inclusion complexes) .
- IR spectroscopy : Identifies functional groups like C-N stretches (~1,250 cm⁻¹) and aromatic C-H bends .
Q. What structural features influence the compound’s physicochemical properties?
- The piperazine ring provides conformational flexibility, enabling interactions with biological targets.
- 3,6-Dimethylpyridin-2-yl substitution enhances lipophilicity, improving membrane permeability.
- Steric effects from methyl groups may reduce metabolic degradation .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in neurological targets?
- Radioligand binding assays : Quantify affinity for receptors like serotonin (5-HT₁A) or dopamine D₂ using tritiated ligands .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to T-type calcium channels or GPCRs .
- In vivo models : Assess analgesic efficacy in inflammatory pain models (e.g., carrageenan-induced edema) with dose-response profiling .
Q. What strategies optimize piperazine derivatives for enhanced bioactivity and reduced toxicity?
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -CF₃) to pyridine to boost receptor affinity .
- QSAR models : Use descriptors like logP and polar surface area to predict bioavailability and IC₅₀ values (e.g., Pfizer’s renin inhibitor studies) .
- Beta-cyclodextrin inclusion complexes : Improve solubility while maintaining low toxicity, as shown in modified piperazine derivatives .
Q. How should contradictions in biological activity data be addressed?
- Experimental replication : Validate antiplatelet activity across multiple assays (e.g., ADP-induced aggregation vs. thrombin receptor agonists) .
- Variable control : Standardize cell lines (e.g., HEK293 for receptor studies) and solvent systems (DMSO concentration ≤0.1%) to minimize artifacts .
- Meta-analysis : Compare datasets from independent studies (e.g., local anesthetic efficacy in Table V of vs. anti-inflammatory models) .
Q. What computational methods predict the compound’s electronic and reactive properties?
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential and nucleophilic sites .
- Natural bond orbital (NBO) analysis : Identify charge transfer interactions in supramolecular complexes (e.g., Hirshfeld surface analysis of crystal packing) .
- Molecular electrostatic potential (MESP) maps : Predict regions prone to electrophilic attack (e.g., pyridine nitrogen) .
Q. How do supramolecular interactions impact crystallization and stability?
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O bonds) in inclusion complexes, which stabilize the crystal lattice .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to decomposition temperatures (e.g., >200°C for piperazine-CO₂ adducts) .
Q. What methodologies evaluate pharmacokinetic parameters in preclinical studies?
- In vitro assays : Microsomal stability tests (e.g., liver S9 fractions) predict metabolic clearance .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (%fu) .
- Bioavailability studies : Oral administration in rodent models with HPLC-MS quantification of plasma concentrations .
Q. Which structural modifications target specific disease pathways (e.g., cancer or inflammation)?
- Kinase inhibitors : Introduce pyrazolo[1,5-a]pyrimidine moieties to block Wee1 kinase, disrupting cancer cell cycle checkpoints .
- Anti-inflammatory agents : Attach phenoxyethyl radicals to piperazine to enhance COX-2 inhibition .
- Antimicrobial hybrids : Combine oxadiazole and pyridine groups to target bacterial topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
